2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde
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Overview
Description
2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, characterized by the presence of hydroxyl and methoxy groups on the naphthalene ring, along with an aldehyde functional group
Preparation Methods
The synthesis of 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-1-naphthaldehyde and methanol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the methoxylation process.
Purification: The product is then purified through recrystallization from ethanol to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Condensation: The compound can undergo condensation reactions with amines to form Schiff bases, which are useful in various applications.
Scientific Research Applications
2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and fluorescent probes.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde can be compared with other similar compounds, such as:
2-Hydroxy-1-naphthaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
2-Methoxynaphthalene-1-carbaldehyde: Lacks the hydroxyl group, which may influence its chemical behavior and biological activity.
4-Hydroxy-3-methoxynaphthalene-1-carbaldehyde: A positional isomer with different properties due to the location of functional groups.
The unique combination of hydroxyl, methoxy, and aldehyde groups in this compound makes it a versatile compound with diverse applications and significant research interest.
Properties
CAS No. |
75965-68-3 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-hydroxy-4-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-15-12-6-11(14)10(7-13)8-4-2-3-5-9(8)12/h2-7,14H,1H3 |
InChI Key |
JLBMPYAZDDFPSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)C=O)O |
Origin of Product |
United States |
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